Aminooxy-PEG7-methane

説明

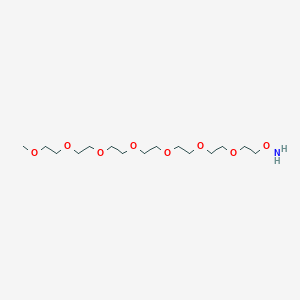

Aminooxy-PEG7-Methane is a PEG derivative containing an aminooxy group and a methane group . The hydrophilic PEG spacer increases solubility in aqueous media . The aminooxy group can be used in bioconjugation . It reacts with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage .

Synthesis Analysis

This compound is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Molecular Structure Analysis

The molecular formula of this compound is C15H33NO8 . Its molecular weight is 355.4 g/mol .Chemical Reactions Analysis

The aminooxy group in this compound can react with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage .Physical And Chemical Properties Analysis

The molecular weight of this compound is 355.4 g/mol . The functional group of this compound is Aminooxy/Methyl .科学的研究の応用

Hydrogels and Cell Adhesion

Using oxime Click chemistry, biocompatible hydrogels have been developed from eight-armed aminooxy poly(ethylene glycol) (PEG) and glutaraldehyde. These hydrogels demonstrate tunable mechanical properties, gelation kinetics, and water swelling ratios. Notably, hydrogels containing the integrin ligand arginine-glycine-aspartic acid (RGD) have been shown to support mesenchymal stem cell (MSC) incorporation effectively. The high cell viability and proliferation rates within these hydrogels highlight their biocompatibility and potential applications in biomedical engineering (Grover et al., 2012).

Chemical Synthesis and Catalysis

Synthesis of Bis(pyrazolyl)methanes

Polyethylene glycol-bonded triethylammonium L-prolinate ([PEG-TEA]LP) has been synthesized as a new, highly efficient, reusable, and biodegradable amino-acid-based ionic liquid catalyst. This catalyst has shown notable efficacy in the one-pot pseudo-five-component synthesis of bis(pyrazolyl)methanes, with good to excellent yields and short reaction times. The study underlines the diversity of synthesized products and their potential applications, including DNA binding (Kordnezhadian et al., 2020).

Polymer and Materials Science

Aminooxy-Functionalized Polymers

Aminooxy end-functional polymers have been synthesized via atom transfer radical polymerization (ATRP) for chemoselective conjugation to proteins. These polymers show potential for creating well-defined bioconjugates. The use of Boc-protected aminooxy initiators for the ATRP of various monomers, including N-isopropylacrylamide (NIPAAm), 2-hydroxyethyl methacrylate (HEMA), and poly(ethylene glycol) methacrylate (PEGMA), has resulted in polymers with low polydispersity indices (PDIs). The study demonstrates the potential of these aminooxy-functionalized polymers in the formation of smart polymer conjugates and other advanced materials (Heredia et al., 2007).

作用機序

Target of Action

Aminooxy-PEG7-Methane is a PEG derivative containing an aminooxy group and a methane group . It is primarily used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are bifunctional molecules that bind to the target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein .

Mode of Action

The aminooxy group in this compound can be used in bioconjugation . It reacts with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage . In the context of PROTACs, this compound serves as a linker between two different ligands; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .

Biochemical Pathways

PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . The degradation of these proteins can affect various biochemical pathways, depending on the specific function of the target protein.

Pharmacokinetics

The pharmacokinetics of this compound would largely depend on the specific PROTAC it is part of. Generally, the hydrophilic PEG spacer in the compound increases its solubility in aqueous media , which could potentially enhance its absorption and distribution in the body.

Result of Action

The primary result of the action of this compound, when used in a PROTAC, is the degradation of the target protein . This can lead to a decrease in the function of the target protein, which can have various molecular and cellular effects depending on the role of the protein.

生化学分析

Biochemical Properties

Aminooxy-PEG7-methane plays a crucial role in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . This compound, as a linker, interacts with these ligands to form the PROTAC molecule .

Cellular Effects

The cellular effects of this compound are primarily related to its role in the formation of PROTACs . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . Therefore, this compound indirectly influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound is linked to its role in PROTACs . It forms an oxime bond with an aldehyde, which is crucial for the formation of PROTACs . These PROTACs then interact with target proteins and E3 ubiquitin ligases, leading to the degradation of the target proteins .

Temporal Effects in Laboratory Settings

Given its role in the formation of PROTACs, it is reasonable to speculate that its effects may change over time as the PROTACs degrade their target proteins .

Metabolic Pathways

Given its role in the formation of PROTACs, it is likely involved in the ubiquitin-proteasome pathway .

Subcellular Localization

Given its role in the formation of PROTACs, it is likely to be found wherever these PROTACs are active, which could include various compartments or organelles within the cell .

特性

IUPAC Name |

O-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H33NO8/c1-17-2-3-18-4-5-19-6-7-20-8-9-21-10-11-22-12-13-23-14-15-24-16/h2-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGGSCAFEGLNJGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCON | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H33NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,5-Bis-[benzylidene-4-boronic acid]-1-methylpiperidin-4-one](/img/structure/B605364.png)

![(S)-3-Cyclopropyl-3-(3-((2-(5,5-dimethylcyclopent-1-en-1-yl)-2'-fluoro-5'-methoxy-[1,1'-biphenyl]-4-yl)methoxy)phenyl)propanoic acid](/img/structure/B605367.png)

![4-{4-[1-(2,4-dichlorophenyl)-4-methyl-3-[(piperidin-1-yl)carbamoyl]-1H-pyrazol-5-yl]phenyl}but-3-yn-1-yl nitrate](/img/structure/B605381.png)

![2-[(3S,5S,6R)-5-(3-chlorophenyl)-6-(4-chlorophenyl)-1-[(2R,3R)-2-hydroxypentan-3-yl]-3-methyl-2-oxopiperidin-3-yl]acetic acid](/img/structure/B605387.png)

![2-[(2S,5S,6S)-4-[(1R)-2-tert-butylsulfonyl-1-cyclopropylethyl]-6-(3-chlorophenyl)-5-(4-chlorophenyl)-3-oxomorpholin-2-yl]acetic acid](/img/structure/B605388.png)